Phenylphosphinic acid

Description

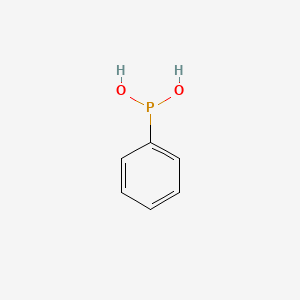

Structure

3D Structure

Properties

Molecular Formula |

C6H7O2P |

|---|---|

Molecular Weight |

142.09 g/mol |

IUPAC Name |

phenylphosphonous acid |

InChI |

InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,7-8H |

InChI Key |

CGNKSELPNJJTSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Phenylphosphinic Acid from Dichlorophenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of phenylphosphinic acid from dichlorophenylphosphine (B166023), a critical process for obtaining a versatile precursor in organophosphorus chemistry. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this transformation, tailored for professionals in research and development.

Introduction

Phenylphosphinic acid (PhP(H)(=O)OH) is a key organophosphorus compound utilized in the synthesis of a wide array of derivatives, including phosphinate esters and various ligands with applications in catalysis and medicinal chemistry. Its synthesis from the readily available dichlorophenylphosphine (PhPCl2) is a fundamental and widely employed method. The primary route for this conversion is the controlled hydrolysis of dichlorophenylphosphine.

It is important to note that phenylphosphinic acid exists in equilibrium with its tautomeric form, phenylphosphonous acid (PhP(OH)2). However, the equilibrium heavily favors the more stable phosphinic acid tautomer, which possesses a phosphoryl group (P=O).

Reaction Mechanism and Pathway

The synthesis of phenylphosphinic acid from dichlorophenylphosphine proceeds via a nucleophilic substitution reaction, where water acts as the nucleophile. The reaction mechanism involves the stepwise hydrolysis of the two P-Cl bonds.

The phosphorus atom in dichlorophenylphosphine is electrophilic and is readily attacked by the lone pair of electrons on the oxygen atom of a water molecule. This is followed by the elimination of a molecule of hydrogen chloride. This process is repeated to replace the second chloride atom, yielding the final phenylphosphinic acid product.

The overall reaction can be summarized as follows:

C6H5PCl2 + 2H2O → C6H5P(H)(=O)OH + 2HCl

Below is a diagram illustrating the logical progression of the synthesis.

Caption: Logical workflow for the synthesis of phenylphosphinic acid.

Experimental Protocols

The hydrolysis of dichlorophenylphosphine is a vigorous reaction that requires careful control of the reaction conditions to ensure safety and high product yield. The following protocol is based on established procedures.[1]

Materials:

-

Dichlorophenylphosphine (C6H5PCl2)

-

Water (deionized)

-

Sodium hydroxide (B78521) (for tail gas scrubbing)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Apparatus for vacuum distillation

-

Tail gas absorption system (e.g., a bubbler with NaOH solution)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add dichlorophenylphosphine and toluene. The reflux condenser should be connected to a tail gas absorption system to neutralize the evolved hydrogen chloride gas.

-

Hydrolysis: While stirring the solution, slowly add water from the dropping funnel. The reaction is exothermic, and the temperature of the reaction mixture should be carefully controlled to remain below 70 °C. This can be achieved by adjusting the rate of water addition and, if necessary, using an ice bath.

-

Reaction Completion: After the complete addition of water, continue to stir the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up:

-

Dewatering: Heat the reaction mixture to reflux to azeotropically remove any excess water.

-

Solvent Removal: After dewatering, remove the toluene under reduced pressure (decompression desolvation).

-

-

Product Isolation: The resulting residue is phenylphosphinic acid, which should be a white solid upon cooling.

The following diagram illustrates the general experimental workflow.

Caption: General experimental workflow for phenylphosphinic acid synthesis.

Quantitative Data

The following table summarizes quantitative data from a representative synthesis of phenylphosphinic acid from dichlorophenylphosphine.[1]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Dichlorophenylphosphine | 70.2 | g | |

| Water | 16.9 | g | |

| Toluene (solvent) | 70 | mL | |

| Reaction Conditions | |||

| Reaction Temperature | < 70 | °C | During water addition |

| Post-addition Stir Time | 30 | min | At room temperature |

| Product | |||

| Phenylphosphinic Acid (Yield) | 55 | g | White solid |

| Purity | 99 | % | |

| Melting Point | 83-85 | °C |

Safety Considerations

-

Dichlorophenylphosphine: This substance is corrosive and reacts violently with water. It is also toxic if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogen Chloride: The hydrolysis reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood with an adequate tail gas scrubbing system.

-

Exothermic Reaction: The hydrolysis is highly exothermic. Controlled addition of water and cooling are crucial to prevent the reaction from becoming uncontrollable.

Conclusion

The synthesis of phenylphosphinic acid via the hydrolysis of dichlorophenylphosphine is an efficient and direct method. Careful control of the reaction conditions, particularly temperature, is paramount for a safe and successful synthesis. The resulting high-purity phenylphosphinic acid serves as a valuable building block for further chemical transformations in various fields of research and development. This guide provides the necessary technical details to enable researchers to perform this synthesis confidently and effectively.

References

One-Pot Synthesis of Phenylphosphinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable one-pot synthesis method for phenylphosphinic acid, a crucial intermediate in the synthesis of various organophosphorus compounds with applications in medicinal chemistry and materials science. This document details the experimental protocol, reaction mechanism, and key quantitative data presented in a clear and accessible format.

Introduction

Phenylphosphinic acid (PPA), with the chemical formula C₆H₅P(H)O(OH), is a phosphorus-containing organic compound that serves as a versatile precursor in the synthesis of a wide range of derivatives, including phosphinate esters and more complex phosphinic acid amides. These derivatives are of significant interest in drug development, particularly as enzyme inhibitors, and in the creation of novel materials such as flame retardants and ligands for catalysis. The development of efficient and straightforward synthetic routes to phenylphosphinic acid is therefore of considerable importance. This guide focuses on a prevalent one-pot method starting from dichlorophenylphosphine (B166023).

Core Synthesis Methodology: Hydrolysis of Dichlorophenylphosphine

A common and effective method for the one-pot synthesis of phenylphosphinic acid is the controlled hydrolysis of dichlorophenylphosphine (PhPCl₂). This reaction is advantageous due to the commercial availability of the starting material and the relative simplicity of the procedure. The overall transformation involves the reaction of dichlorophenylphosphine with water, leading to the formation of phenylphosphinic acid and hydrochloric acid as a byproduct.

Reaction Mechanism

The reaction proceeds through a nucleophilic substitution mechanism where water molecules attack the electrophilic phosphorus atom of dichlorophenylphosphine. This results in the stepwise replacement of the two chlorine atoms with hydroxyl groups. The initial hydrolysis product, phenylphosphonous dihydroxide, is unstable and tautomerizes to the more stable phenylphosphinic acid.

Experimental Protocol

The following is a representative experimental protocol for the one-pot synthesis of phenylphosphinic acid via the hydrolysis of dichlorophenylphosphine.

Materials and Reagents

-

Dichlorophenylphosphine (PhPCl₂)

-

Deionized Water

-

Sodium Hydroxide (B78521) (for tail gas scrubbing)

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Tail gas absorption trap

Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add dichlorophenylphosphine and toluene. The reflux condenser should be connected to a tail gas trap containing a sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.

-

Hydrolysis: Slowly add deionized water to the stirred solution of dichlorophenylphosphine in toluene via the dropping funnel. An exothermic reaction will occur. Maintain the reaction temperature below 70 °C by controlling the rate of water addition and, if necessary, using an ice bath.

-

Reaction Completion: After the complete addition of water, continue stirring the reaction mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is then subjected to reflux to remove residual water. Subsequently, the toluene is removed under reduced pressure to yield the crude phenylphosphinic acid as a white solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the one-pot synthesis of phenylphosphinic acid.

| Parameter | Value | Unit |

| Dichlorophenylphosphine | 70.2 | g |

| Toluene | 70 | mL |

| Deionized Water | 16.9 | g |

| Reaction Temperature | < 70 | °C |

| Post-addition Stirring Time | 30 | min |

| Product Yield (Phenylphosphinic Acid) | 55 | g |

| Purity | >99 | % |

| Melting Point | 83-85 | °C |

Safety Considerations

-

Dichlorophenylphosphine is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is exothermic and produces hydrogen chloride gas, which is corrosive and toxic. A proper tail gas scrubbing system is essential.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The one-pot synthesis of phenylphosphinic acid via the controlled hydrolysis of dichlorophenylphosphine is a straightforward and high-yielding method suitable for laboratory-scale production. The procedure, as outlined in this guide, provides a reliable pathway to this important chemical intermediate, facilitating further research and development in areas where organophosphorus compounds are of interest. Careful control of the reaction conditions, particularly the temperature during hydrolysis, is crucial for achieving high yields and purity.

Structural Properties of Phenylphosphinic Acid Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid (PPA), a key organophosphorus compound, and its derivatives are of significant interest in materials science and medicinal chemistry. The arrangement of PPA molecules in the solid state, governed by intermolecular forces, dictates the physicochemical properties of the crystalline material. Understanding these structural properties is crucial for applications ranging from catalyst development to the rational design of therapeutic agents. This technical guide provides an in-depth analysis of the crystal structure of phenylphosphinic acid, including its molecular geometry, hydrogen bonding networks, and spectroscopic and thermal characteristics. While the complete single-crystal X-ray diffraction data for phenylphosphinic acid is not publicly available, this guide compiles known structural parameters and supplements with data from closely related compounds to provide a comprehensive overview.

Molecular and Crystal Structure

While a complete Crystallographic Information File (CIF) for phenylphosphinic acid is not available in open-access databases, structural studies have elucidated key features of its crystalline form. The molecular structure consists of a phenyl group and a di-functional phosphinic acid moiety, conferring both hydrophobic and hydrophilic characteristics to the molecule.

In the crystalline state, phenylphosphinic acid molecules are known to form infinite chains stabilized by strong hydrogen bonds between the phosphinic acid groups. The O···O distance in these hydrogen-bonded chains has been reported to be 2.513 Å, indicating a robust intermolecular interaction that is a defining feature of the crystal packing.

For comparative purposes, the crystallographic data for the closely related compound, diphenylphosphinic acid, is presented in Table 1. This data provides insight into the typical bond lengths, bond angles, and crystal systems observed for phenyl-substituted phosphinic acids.

Table 1: Crystallographic Data for Diphenylphosphinic Acid [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.474(2) Å |

| b | 6.0506(12) Å |

| c | 15.718(3) Å |

| α | 90° |

| β | 99.93(3)° |

| γ | 90° |

| Volume | 1074.9(4) ų |

| Z | 4 |

| Calculated Density | 1.342 g/cm³ |

| P=O Bond Length | 1.48 Å |

| P–C Bond Length | 1.80 Å |

Hydrogen Bonding and Supramolecular Assembly

The dominant supramolecular interaction in the crystal structure of phenylphosphinic acid is the hydrogen bonding between the P-OH donor and the P=O acceptor of adjacent molecules. This interaction leads to the formation of the aforementioned infinite chains, which is a common motif in phosphinic acid crystals.

The logical relationship of these interactions can be visualized as a repeating network, which is fundamental to the stability and properties of the crystal.

Experimental Protocols

Synthesis and Crystallization

A general procedure for the synthesis of substituted phenylphosphinic acids starts from phenylphosphinic acid. For example, to a solution of phenylphosphinic acid in dichloromethane, diisopropylethylamine and trimethylsilyl (B98337) chloride are added at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2–3 hours, then cooled again before the addition of an electrophile (e.g., ethyl iodide). After further stirring, the solvent is removed, and the product is purified.[2]

Crystals suitable for single-crystal X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as acetone, in a desiccator.[2]

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted and maintained at a constant temperature, typically 100-296 K, during data collection. A series of diffraction images are collected as the crystal is rotated. The collected data is then processed to determine the unit cell parameters, space group, and the positions of the atoms in the crystal lattice. Structure solution and refinement are carried out using specialized software.[1][2]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy FTIR and Raman spectroscopy are used to identify the vibrational modes of the molecule. For solid samples, FTIR is often performed using an Attenuated Total Reflectance (ATR) accessory. Raman spectra are collected using a laser excitation source. Key vibrational bands for phenylphosphinic acid include P=O stretching, P-O-H bending, and various vibrations of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Solid-state NMR spectroscopy can provide information about the local environment of the phosphorus and carbon atoms in the crystal. For solution NMR, the compound is dissolved in a suitable deuterated solvent. 1H, 13C, and 31P NMR are standard techniques for characterization.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) DSC is used to determine the melting point and other phase transitions of the crystalline material. A small amount of the sample is heated in a sealed pan at a constant rate, and the heat flow to the sample is measured. TGA is used to assess the thermal stability of the compound. The mass of the sample is monitored as it is heated in a controlled atmosphere. The onset of mass loss indicates the decomposition temperature.[2]

Experimental Workflow

The general workflow for the characterization of the structural properties of phenylphosphinic acid crystals is outlined below.

Applications in Drug Development

Phosphinic acids are recognized as important pharmacophores in drug design. Their tetrahedral geometry can mimic the transition state of enzymatic reactions, making them effective enzyme inhibitors.[3] Phenylphosphinic acid derivatives have shown promise in several therapeutic areas:

-

HIV-1 Protease Inhibitors: Phosphinic pseudopeptides derived from phenylphosphinic acid can act as transition-state analogs for HIV-1 protease, exhibiting strong binding affinity.[4]

-

Anticancer Agents: Platinum(II) complexes incorporating functionalized phenylphosphinic acid ligands have demonstrated selective cytotoxicity against cancer cell lines.[4]

The phosphinic acid moiety serves as a key structural feature for interaction with biological targets. The workflow for utilizing such a pharmacophore in drug design is a multi-step process.

References

Thermal stability and decomposition of phenylphosphinic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition of phenylphosphinic acid. It includes key data on decomposition products, thermal analysis parameters, and detailed experimental protocols for relevant analytical techniques.

Introduction

Phenylphosphinic acid (PPA), a key organophosphorus compound, finds applications as an antioxidant, a catalyst, and an intermediate in the synthesis of various organic molecules, including flame retardants.[1] A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safety, optimizing reaction conditions, and predicting the shelf-life of PPA-containing formulations. This document details the thermal behavior of phenylphosphinic acid, its decomposition products, and the analytical methods used for its characterization.

Thermal Decomposition Profile

The thermal decomposition of phenylphosphinic acid involves the breaking of its constituent chemical bonds, leading to the formation of both gaseous and solid byproducts. Safety data for phenylphosphinic acid indicates that its hazardous thermal decomposition products include carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and phosphine (B1218219) (PH3).[2][3]

Quantitative Thermal Analysis Data

The following table summarizes the known physical properties and expected thermal decomposition data for phenylphosphinic acid. The decomposition data is inferred from safety data sheets and studies of analogous compounds.

| Parameter | Value | Reference |

| Physical Properties | ||

| Melting Point | 83-85 °C | [6] |

| Thermal Decomposition | ||

| Onset Decomposition Temp. | > 150 °C (estimated) | [3] |

| Major Gaseous Products | Carbon Monoxide (CO), Carbon Dioxide (CO2), Phosphine (PH3), Oxides of Phosphorus | [2][3] |

| Solid Residue | Likely to contain polyphosphoric acid-like structures and char | Inferred |

Decomposition Pathway

The thermal decomposition of phenylphosphinic acid is a complex process that can proceed through several pathways depending on the temperature and atmosphere. The primary decomposition products identified in safety documentation provide a basis for a proposed decomposition scheme.

Caption: Proposed thermal decomposition pathway of phenylphosphinic acid.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to characterize the thermal stability and decomposition of phenylphosphinic acid.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of phenylphosphinic acid by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A typical instrument is a TA Instruments Q500 or similar.

-

Sample Preparation: Place 5-10 mg of phenylphosphinic acid powder into a clean, tared ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen (or another inert gas like Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening. Slower (e.g., 5 °C/min) or faster (e.g., 20 °C/min) rates can be used to study the kinetics of decomposition.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to 600-800 °C to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of decomposition.

-

Determine the onset temperature of decomposition and the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of phenylphosphinic acid, such as melting and decomposition.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument (e.g., TA Instruments Q2000) for temperature and enthalpy using a certified standard like indium.

-

Sample Preparation: Accurately weigh 2-5 mg of phenylphosphinic acid into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition range (e.g., 400 °C).

-

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

Characterize any exothermic events by their onset temperature and enthalpy change (ΔHd).

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of phenylphosphinic acid.

Methodology:

-

Instrument Preparation: A pyrolysis unit is coupled to a GC/MS system. The system should be tuned and calibrated.

-

Sample Preparation: Place a small, accurately weighed amount (0.1-0.5 mg) of phenylphosphinic acid into a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis Temperature: A temperature corresponding to a significant decomposition event observed in TGA (e.g., the DTG peak temperature) is selected. A typical range would be 300-600 °C.

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: The interface from the pyrolyzer is heated to prevent condensation of the products.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of organic compounds.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 300 °C) to elute the decomposition products.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 500) to detect a wide range of fragments.

-

-

-

Data Analysis:

-

Identify the chromatographic peaks corresponding to the separated decomposition products.

-

Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the compound.

-

Experimental and Analytical Workflow

The characterization of the thermal decomposition of phenylphosphinic acid typically follows a logical progression of analytical techniques.

Caption: A typical workflow for the thermal analysis of phenylphosphinic acid.

Conclusion

The thermal decomposition of phenylphosphinic acid is a critical aspect of its chemistry, with implications for its handling, storage, and use in various applications. While a complete, publicly available dataset on its thermal analysis is limited, information from safety data and studies on related organophosphorus compounds provides a solid foundation for understanding its behavior. The primary decomposition products are known to be CO, CO2, phosphine, and phosphorus oxides. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own detailed investigations into the thermal properties of this important compound.

References

- 1. Phenylphosphinic acid: how to use and how to be removed_Chemicalbook [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Organophosphorus intermediates. Part I. The formation and decomposition of phenylphosphinic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal degradation of organophosphorus compounds. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

Solubility of Phenylphosphinic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of phenylphosphinic acid in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining solubility, alongside the available qualitative and quantitative information.

Quantitative Solubility Data

Qualitative Solubility:

Phenylphosphinic acid is generally described as a white crystalline solid that is soluble in polar organic solvents.[1] Sources indicate its solubility in alcohols, such as methanol (B129727). One study mentions dissolving phenylphosphinic acid in ethanol (B145695) for a reaction, implying its solubility in this solvent.[2] Conversely, some sources suggest it has poor solubility in non-polar solvents.

Quantitative Solubility:

While data in various organic solvents is scarce, the solubility of phenylphosphinic acid in water has been quantitatively determined. This information can be valuable for comparative purposes and for understanding the compound's general solubility characteristics.

Table 1: Solubility of Phenylphosphinic Acid in Water

| Temperature (K) | Mole Fraction (x) |

| 297.79 | 0.0158 |

| 302.81 | 0.0182 |

| 307.82 | 0.0210 |

| 312.84 | 0.0242 |

Data extracted from a study by Wang et al.[3]

Additionally, the solubility of phenylphosphinic acid in supercritical carbon dioxide (SCCO₂) has been investigated. In neat SCCO₂, the mole fraction solubility ranges from 0.1 × 10⁻⁵ to 18 × 10⁻⁵ at temperatures of 313, 323, and 333 K and pressures from 10 to 20 MPa.[4] The addition of methanol as a co-solvent significantly increases its solubility in SCCO₂.[4]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for phenylphosphinic acid in specific organic solvents, a well-defined experimental protocol is essential. The following section outlines a detailed methodology based on the widely used isothermal shake-flask method.

2.1. Objective

To determine the equilibrium solubility of phenylphosphinic acid in a selected organic solvent at a specified temperature.

2.2. Materials and Apparatus

-

Solute: High-purity phenylphosphinic acid (≥99%)

-

Solvent: High-purity organic solvent of interest (e.g., methanol, ethanol, acetone, toluene)

-

Apparatus:

-

Analytical balance (±0.1 mg)

-

Isothermal shaker or water bath with temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

2.3. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of phenylphosphinic acid and transfer it to a glass vial.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in an isothermal shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at the experimental temperature.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pre-warmed syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid microparticles.

-

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the saturated solution with the appropriate mobile phase (for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of phenylphosphinic acid.

-

Prepare a calibration curve using standard solutions of phenylphosphinic acid of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of phenylphosphinic acid in the solvent in terms of mass per volume (e.g., g/L or mg/mL) or as a mole fraction.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Report the average solubility value along with the standard deviation at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of phenylphosphinic acid in an organic solvent.

This comprehensive guide provides researchers and professionals with the necessary information to understand and determine the solubility of phenylphosphinic acid in organic solvents. While a complete quantitative dataset is not currently available, the detailed experimental protocol and workflow diagram offer a clear path for generating this critical data in the laboratory.

References

An In-depth Technical Guide on the Tautomeric Equilibrium of Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prototropic tautomeric equilibrium of phenylphosphinic acid. It consolidates key findings from computational and experimental studies, details the methodologies used for its characterization, and presents quantitative data to illuminate the core principles governing this chemical phenomenon.

Introduction to Phenylphosphinic Acid Tautomerism

Phenylphosphinic acid, a key organophosphorus compound, exhibits prototropic tautomerism, existing in a dynamic equilibrium between two forms.[1][2] This involves the migration of a proton between the phosphorus and oxygen atoms. The two tautomers are:

-

Tetracoordinated P(V) form: Phenylphosphinic acid (Ph(H)P(O)OH). This is a pentavalent, tetracoordinated species and is overwhelmingly the more stable and dominant tautomer in equilibrium mixtures.[1]

-

Tricoordinated P(III) form: Phenylphosphonous acid (PhP(OH)₂). This is a trivalent, tricoordinated species. While more reactive due to its lone pair of electrons, it is significantly less stable than the P(V) form.[1]

Understanding this equilibrium is critical, as the reactivity and potential applications of the compound, for instance as a preligand in transition metal catalysis, are dictated by the presence and accessibility of the more nucleophilic P(III) form.[1]

The Tautomeric Equilibrium

The equilibrium between the two tautomeric forms is heavily skewed towards the tetracoordinated P(V) species. The interconversion between the forms, without catalysis, involves a substantial energy barrier.[1]

Caption: Tautomeric equilibrium of phenylphosphinic acid.

Quantitative Data on Tautomeric Equilibrium

Direct experimental measurement of the equilibrium constant for phenylphosphinic acid is challenging due to the extremely low concentration of the P(III) tautomer. Therefore, computational studies, primarily using Density Functional Theory (DFT), are the main source of quantitative data regarding the relative stabilities of the tautomers.

| Compound | Method | Basis Set | Tautomerization Energy (ΔE) | Implication | Reference |

| Phenylphosphinic Acid | B3LYP (DFT) | 6-311++G(3df,3pd) | > 5 kcal mol⁻¹ | The P(V) form is significantly more stable, dominating the equilibrium. | [2] |

| H-Phosphinates (General) | B3LYP (DFT) | 6-31+G(d,p) | ~225-230 kJ mol⁻¹ (~54-55 kcal mol⁻¹) | High activation barrier for uncatalyzed intramolecular proton transfer. | [1] |

Table 1: Computational Data for Phenylphosphinic Acid Tautomerism. The positive ΔE value indicates that the P(V) form is more stable than the P(III) form.

Factors Influencing the Equilibrium

Several factors can influence the position of the tautomeric equilibrium in phosphinic acids, although for phenylphosphinic acid itself, the equilibrium remains strongly shifted towards the P(V) form under typical conditions.

-

Substituent Effects: The electronic nature of the substituents on the phosphorus atom plays a crucial role. Strong electron-withdrawing groups, such as trifluoromethyl (CF₃) or pentafluorophenyl (C₆F₅), can significantly stabilize the P(III) tautomer, in some cases shifting the equilibrium towards the trivalent form.[1] For phenylphosphinic acid, the phenyl group is not sufficiently electron-withdrawing to cause such a shift.

-

Solvent Effects: The surrounding medium can influence the tautomeric balance.[1] However, for compounds like phenylphosphinic acid where the equilibrium is not finely balanced, solvent changes do not typically induce a detectable shift towards the P(III) form. In cases where the P(III) form is more stable, such as with (C₆F₅)₂P(O)H, a clear solvent dependency has been observed.[1]

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is employed to investigate the tautomerism of phosphinylidene compounds.

NMR is a powerful tool for studying tautomerism.[3][4] For phosphorus-containing compounds, ³¹P NMR is particularly informative.

Protocol: Deuteration Rate Measurement via ³¹P NMR

This kinetic experiment provides an indirect method to probe the tautomerization rate, as the formation of the P(III) tautomer is a prerequisite for P-H/P-D exchange with a deuterated solvent.[2]

-

Sample Preparation: Phenylphosphinic acid is dissolved in an excess of deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: ³¹P NMR spectra are recorded at regular time intervals.

-

Spectral Analysis: The rate of deuteration (disappearance of the P-H signal and appearance of the P-D coupled signal) is monitored and quantified.

-

Interpretation: Since the P-OH proton of the transient P(III) tautomer readily exchanges with D₂O, the overall deuteration rate is limited by the rate of tautomerization from the P(V) to the P(III) form. This allows for a quantitative assessment of the kinetics of the tautomeric process.[2]

Caption: Experimental workflow for NMR-based deuteration studies.

Quantum chemical calculations are essential for determining the thermodynamics of the tautomeric equilibrium.[1]

Protocol: DFT Calculations

-

Structure Optimization: The geometries of both the P(V) and P(III) tautomers of phenylphosphinic acid are optimized.

-

Method Selection: Density Functional Theory (DFT) is commonly used. A typical functional and basis set combination is B3LYP with the 6-311++G(3df,3pd) basis set.[2] Other functionals like ωB97XD may also be applied.[1]

-

Energy Calculation: The electronic energies and Gibbs free energies (G) of the optimized structures are calculated. The influence of solvent can be modeled using implicit solvent models (e.g., PCM).[1]

-

Analysis: The tautomerization energy (ΔE) or Gibbs free energy difference (ΔG) is calculated as E(P(III)) - E(P(V)). A positive value indicates that the P(V) form is the more stable tautomer.

While not extensively reported for phenylphosphinic acid specifically, UV-Vis spectroscopy is a viable technique for studying tautomeric equilibria in systems where both tautomers have distinct chromophores and are present in detectable concentrations.[5][6] The primary challenge for phenylphosphinic acid would be the negligible concentration of the P(III) form, making its absorption spectrum extremely difficult to isolate from the dominant P(V) spectrum.

Conclusion

The tautomeric equilibrium of phenylphosphinic acid lies decisively on the side of the tetracoordinated, pentavalent P(V) form. This stability is confirmed by robust computational data showing a significant energy preference for the P(V) structure. While the more reactive tricoordinated P(III) tautomer exists, its concentration at equilibrium is exceedingly low. Experimental investigation through indirect methods, such as ³¹P NMR-monitored deuteration rates, provides kinetic insights into the tautomerization process, further supporting the understanding of this fundamental aspect of organophosphorus chemistry.

References

- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases [mdpi.com]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

An In-Depth Technical Guide to the Disproportionation of Phenylphosphinic Acid to Phenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disproportionation of phenylphosphinic acid, a chemical reaction that yields phenylphosphine (B1580520) and phenylphosphonic acid. This document details the underlying reaction mechanism, experimental protocols, and quantitative data, offering valuable insights for professionals in research and development.

Introduction

The disproportionation of phenylphosphinic acid is a thermally induced redox reaction where the phosphorus atom, with an oxidation state of +1 in the starting material, is simultaneously reduced to -3 in phenylphosphine and oxidized to +5 in phenylphosphonic acid. This reaction provides a direct route to phenylphosphine, a versatile organophosphorus compound used as a precursor in the synthesis of various organic molecules, including ligands for catalysis and components of pharmaceutically active compounds.

Reaction Mechanism and Signaling Pathway

The thermal disproportionation of phenylphosphinic acid is understood to proceed through a complex mechanism involving dehydration and the formation of reactive intermediates. While the precise, universally agreed-upon mechanism is still a subject of investigation, a plausible pathway involves the initial formation of a phenylphosphinic anhydride (B1165640) intermediate. This anhydride is then proposed to undergo further decomposition.

A key hypothesized intermediate in this process is phenylphosphinidene (PhP), a highly reactive species. The formation of phenylphosphinidene can lead to various reaction pathways, including insertion and rearrangement reactions, ultimately yielding the observed products: phenylphosphine and phenylphosphonic acid.

Below is a diagram illustrating the proposed reaction pathway:

Caption: Proposed reaction pathway for the disproportionation of phenylphosphinic acid.

Quantitative Data

The disproportionation of phenylphosphinic acid can be a high-yielding reaction under optimized conditions. The following table summarizes the key quantitative data reported for this transformation.

| Parameter | Value | Reference |

| Reaction Temperature | 140-180 °C | [1] |

| Atmosphere | Inert (Nitrogen) | [1] |

| Theoretical Yield (Phenylphosphine) | > 95% | [1] |

| Theoretical Yield (Phenylphosphonic Acid) | > 95% | [1] |

Experimental Protocols

The following section provides a detailed experimental protocol for the disproportionation of phenylphosphinic acid, based on methodologies described in the literature.[1]

Materials and Equipment

-

Phenylphosphinic acid (PhP(H)(O)OH)

-

Round-bottom flask equipped with a magnetic stirrer and a distillation head

-

Heating mantle with temperature control

-

Condenser

-

Receiving flask

-

Schlenk line or nitrogen inlet for maintaining an inert atmosphere

-

Vacuum source for distillation (optional)

Reaction Procedure

The following workflow diagram illustrates the key steps in the experimental process:

Caption: Experimental workflow for the synthesis of phenylphosphine.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a clean and dry round-bottom flask with a magnetic stir bar, a distillation head, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Inert Atmosphere: Connect the apparatus to a Schlenk line or a nitrogen inlet to purge the system and maintain a positive pressure of nitrogen throughout the reaction. This is crucial to prevent the oxidation of the product, phenylphosphine, which is air-sensitive.

-

Charging the Reactant: Introduce a known quantity of phenylphosphinic acid into the reaction flask.

-

Heating and Reaction: Begin stirring and gradually heat the flask using a heating mantle to a temperature of 140-180 °C. The phenylphosphinic acid will melt and begin to disproportionate.

-

Product Collection: As the reaction proceeds, phenylphosphine will be formed and can be collected by distillation. The boiling point of phenylphosphine is approximately 160 °C at atmospheric pressure.

-

Reaction Completion and Work-up: Continue the distillation until no more phenylphosphine is collected.

-

Isolation of Phenylphosphonic Acid: After cooling the reaction flask, the remaining solid residue is primarily phenylphosphonic acid. This can be purified by crystallization from a suitable solvent.

Characterization

The identity and purity of the products should be confirmed using standard analytical techniques:

-

Phenylphosphine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are essential for structural confirmation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile byproducts.

-

-

Phenylphosphonic Acid:

-

NMR Spectroscopy: 1H NMR and 31P NMR in a suitable deuterated solvent.

-

Melting Point: Comparison with the literature value.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Safety Considerations

-

Phenylphosphine is a toxic and pyrophoric liquid with a foul odor. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

The reaction is conducted at high temperatures . Care should be taken to avoid thermal burns.

-

Ensure the reaction apparatus is properly assembled to prevent leaks, especially when handling the air-sensitive product.

Conclusion

The thermal disproportionation of phenylphosphinic acid offers a direct and high-yielding route to phenylphosphine and phenylphosphonic acid. This technical guide provides the fundamental knowledge, including a plausible reaction mechanism, quantitative data, and a detailed experimental protocol, necessary for the successful implementation of this reaction in a research and development setting. Adherence to proper safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

Oxidation of phenylphosphinic acid to phenylphosphonic acid

An In-depth Technical Guide to the Oxidation of Phenylphosphinic Acid to Phenylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of phenylphosphinic acid (PPA) to its higher oxidation state, phenylphosphonic acid. This conversion is a fundamental transformation in organophosphorus chemistry, relevant to the synthesis of various compounds used in materials science, catalysis, and pharmaceutical development. This document details the kinetics, mechanisms, and experimental protocols associated with various oxidative methods.

Introduction

Phenylphosphinic acid (C₆H₅P(O)(OH)H), also known as phenylphosphonous acid, is an organophosphorus compound featuring a phosphorus atom in the +3 oxidation state.[1] Its oxidation to phenylphosphonic acid (C₆H₅P(O)(OH)₂), where the phosphorus is in the +5 oxidation state, is a key synthetic step. Phenylphosphonic acids and their derivatives are utilized for their bioactive properties, in bone targeting, for the functionalization of surfaces, and as intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3] Understanding the mechanisms and kinetics of this oxidation is crucial for optimizing reaction conditions and yields.

A key feature of lower oxyacids of phosphorus, including phenylphosphinic acid, is their existence in two tautomeric forms: a pentacoordinated 'inactive' form and a tricoordinated 'active' form.[4][5] The specific tautomer involved in the oxidation process is a central point of mechanistic investigation and often depends on the oxidant used.[4][6]

Tautomeric Equilibrium

Phenylphosphinic acid exists in a tautomeric equilibrium between a pentacoordinated form (A), often referred to as the 'inactive' tautomer, and a tricoordinated form (B), the 'active' tautomer. The equilibrium heavily favors the pentacoordinated form.[4][5]

Caption: Tautomeric equilibrium of phenylphosphinic acid.

Oxidation Methodologies and Kinetics

The oxidation of phenylphosphinic acid has been studied using a variety of oxidizing agents. The kinetics and proposed mechanisms often vary depending on the reagent and reaction conditions. The overall stoichiometry for the reaction is typically 1:1.[4][5]

Oxidation by Chromium(VI) Reagents

Complexes of Chromium(VI) are effective oxidants for PPA. Studies have been conducted with reagents such as 2,2'-bipyridinium chlorochromate (BPCC) and pyridinium (B92312) fluorochromate (PFC).

-

With 2,2'-Bipyridinium Chlorochromate (BPCC): The reaction is second order overall (first order with respect to both BPCC and PPA) and is catalyzed by hydrogen ions.[6] A substantial primary kinetic isotope effect suggests the cleavage of the P-H bond in the rate-determining step. It is proposed that the pentacoordinated ('inactive') tautomer of PPA is the reactive species.[6]

-

With Pyridinium Fluorochromate (PFC): This reaction exhibits Michaelis-Menten type kinetics, which indicates the formation of a complex in a pre-equilibrium step.[4] Like with BPCC, a significant primary kinetic isotope effect is observed, and the 'inactive' tautomer is suggested to be the reactive reductant. The proposed mechanism involves the transfer of a hydride ion from the P-H bond to the oxidant in the rate-determining step.[4]

Oxidation by Halogen-Based Reagents

Halogen-containing compounds are also utilized for the oxidation of PPA.

-

With Benzyltrimethylammonium Dichloroiodate (BTACI): In the presence of zinc chloride, BTACI oxidizes PPA to phenylphosphonic acid. The reaction is first order with respect to BTACI, PPA, and zinc chloride.[7] The proposed reactive oxidizing species is [PhCH₂Me₃N]⁺[Zn₂Cl₆]²⁻I⁺. The pentacoordinated tautomer is identified as the reactive form, with the mechanism involving a hydride-ion transfer from the P-H bond in the rate-determining step.[7]

-

With Pyridinium Hydrobromide Perbromide (PHPB): The oxidation using PHPB in aqueous acetic acid is first-order with respect to both PPA and PHPB.[5] A substantial kinetic isotope effect is observed upon deuteration of the P-H bond. The data suggests that the transition state is more polar than the reactants and that the reaction proceeds through the pentacoordinated tautomer via a hydride ion transfer.[5]

Quantitative Data Summary

The kinetic parameters for the oxidation of phenylphosphinic acid with various oxidants provide insight into the reaction mechanisms and efficiencies.

Table 1: Rate Constants for the Oxidation of Phenylphosphinic Acid (PPA) by Various Oxidants

| Oxidant | Solvent | Temperature (K) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| BPCC | DMSO | 298 | 0.23 dm³ mol⁻¹ s⁻¹ | [6] |

| BTACI / ZnCl₂ | Acetic Acid | 303 | 1.93 dm⁶ mol⁻² s⁻¹ | [7] |

| PFC | DMSO | 298 | k₂ = 4.15 x 10⁻³ s⁻¹ ¹ | [4] |

| PHPB | 50% Acetic Acid (aq) | 298 | 0.43 dm³ mol⁻¹ s⁻¹ | [5] |

¹ Note: For PFC, the rate constant is for the decomposition of the intermediate complex (k₂).

Table 2: Activation and Thermodynamic Parameters

| Oxidant | ΔH* (kJ mol⁻¹) | ΔS* (J mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| BPCC | 46.0 ± 0.8 | -101 ± 3 | 76.2 ± 0.7 | [6] |

| BTACI / ZnCl₂ | 46.0 ± 0.9 | -98 ± 3 | 75.3 ± 0.7 | [7] |

| PFC | 48.2 ± 0.9 | -118 ± 3 | 83.5 ± 0.7 | [4] |

| PHPB | 41.6 ± 0.5 | -107 ± 2 | 73.5 ± 0.4 |[5] |

Proposed General Mechanism

Most studies, particularly those involving Cr(VI) and halogen-based oxidants, point towards a common mechanistic pathway involving the pentacoordinated tautomer of phenylphosphinic acid. The key step is the transfer of a hydride ion from the phosphorus atom to the oxidant.

Caption: Generalized mechanism for PPA oxidation.

Experimental Protocols

The following sections provide standardized methodologies for studying the oxidation of phenylphosphinic acid, synthesized from procedures reported in the literature.[4][5][6][7]

Materials and Reagents

-

Phenylphosphinic Acid: Commercial grade (e.g., Fluka, Aldrich) used as supplied.[5][6]

-

Oxidizing Agent: Prepared according to literature methods (e.g., BPCC, BTACI).[6][7]

-

Solvent: HPLC or analytical grade, such as Dimethyl sulfoxide (B87167) (DMSO) or glacial acetic acid, chosen based on reactant solubility and lack of reactivity.[4][5][6]

-

Deuterated Phenylphosphinic Acid (for isotope studies): Prepared by repeatedly dissolving the acid in deuterium (B1214612) oxide (D₂O) followed by evaporation of excess D₂O and water in vacuo. Isotopic purity should be confirmed by NMR spectroscopy.[5][7]

Kinetic Measurement Protocol

Kinetic studies are typically performed under pseudo-first-order conditions, with a large excess (at least 10-fold) of phenylphosphinic acid over the oxidant.

-

Thermostating: The solution of PPA is placed in a thermostated water bath (±0.1 K) for thermal equilibration.

-

Initiation: A stock solution of the oxidant, also thermally equilibrated, is added to the PPA solution to initiate the reaction.

-

Monitoring: The reaction progress is monitored by measuring the decrease in the concentration of the oxidant over time. This is typically done spectrophotometrically by following the disappearance of a characteristic absorbance peak of the oxidant (e.g., 365 nm for BPCC).[6]

-

Rate Constant Calculation: The pseudo-first-order rate constant (k_obs) is calculated from the slope of the linear plot of log[Oxidant] versus time.

-

Second-Order Rate Constant: The second-order rate constant (k₂) is determined by the relation k₂ = k_obs / [PPA].

References

- 1. Phenylphosphinic acid | 1779-48-2 [chemicalbook.com]

- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. Kinetics and mechanism of the oxidation of phosphinic, phenylphosphinic, and phosphorous acids by pyridinium fluorotrioxochromate(VI) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. ias.ac.in [ias.ac.in]

Reactivity of the P-H bond in phenylphosphinic acid

An In-depth Technical Guide to the Reactivity of the P-H Bond in Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of the phosphorus-hydrogen (P-H) bond in phenylphosphinic acid. Phenylphosphinic acid is a key organophosphorus compound, notable for the versatile reactivity of its P-H bond, which allows for the formation of a wide array of derivatives. Its importance is particularly pronounced in synthetic organic chemistry and medicinal chemistry, where phosphinic acid derivatives serve as crucial building blocks and bioactive molecules.[1][2]

Phenylphosphinic acid predominantly exists in a tetracoordinate phosphinate form, containing a phosphoryl (P=O) group and a hydrogen atom directly bonded to the phosphorus center. However, it is in equilibrium with its trivalent tautomer, phenylphosphonous acid, which possesses a P-OH group. While the equilibrium heavily favors the tetracoordinate P(V) form, the trivalent P(III) tautomer is believed to be the reactive species in many reactions.[3][4] The ability to interconvert between these two forms is fundamental to the P-H bond's reactivity.

References

A Technical Guide to Michael Addition Reactions Involving Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the phospha-Michael addition reaction, with a specific focus on phenylphosphinic acid as the nucleophile. It covers the core reaction mechanism, detailed experimental protocols, a summary of quantitative data, and the significant applications of the resulting organophosphorus compounds in medicinal chemistry and drug development.

Introduction: The Phospha-Michael Addition

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] The "phospha-Michael" variant utilizes a phosphorus-centered nucleophile, providing a powerful and atom-economical method for creating carbon-phosphorus (C-P) bonds.[3][4] This reaction is of paramount importance as the resulting organophosphorus compounds, particularly those derived from phosphinic acids, are recognized for their diverse biological activities and structural resemblance to the transition states of peptide hydrolysis.

Phenylphosphinic acid is a particularly valuable reagent in this context. Its addition to Michael acceptors generates unsymmetrical di-substituted phosphinic acids, which are key structural motifs in a variety of therapeutic agents, including enzyme inhibitors. This guide will explore the nuances of leveraging phenylphosphinic acid in these critical synthetic transformations.

Core Reaction Mechanism

The Michael addition of phenylphosphinic acid is not entirely straightforward. The phosphorus atom in its stable, tetracoordinated P(V) form is not nucleophilic. The reaction proceeds through a less abundant, but highly reactive, tricoordinated P(III) tautomer, phenylphosphinous acid. This tautomeric equilibrium is a critical prerequisite for the nucleophilic addition to occur.

The mechanism can be summarized in three key steps:

-

Tautomerization: Phenylphosphinic acid (P(V)) undergoes tautomerization to its active P(III) form, phenylphosphinous acid. This equilibrium can be influenced by reaction conditions, including the presence of silylating agents or bases.

-

Nucleophilic Attack: The lone pair of electrons on the P(III) center of phenylphosphinous acid attacks the β-carbon of the Michael acceptor (an electron-deficient alkene). This conjugate addition forms a new C-P bond and generates a transient enolate intermediate.

-

Protonation/Hydrolysis: The enolate intermediate is subsequently protonated, often during an aqueous workup, to yield the final β-phosphinoyl product.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success. The following protocols outline a general method for the synthesis of unsymmetrical di-substituted phosphinic acids and a specific example of a lipase-catalyzed addition.

This method utilizes a silylating agent to facilitate the formation of the reactive P(III) tautomer, which readily adds to various Michael acceptors.

Materials:

-

Phenylphosphinic acid

-

Dry Dichloromethane (DCM)

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

Michael Acceptor (e.g., α,β-unsaturated ketone, ester, or nitrile)

-

Anhydrous Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a stirred solution of phenylphosphinic acid (1.0 eq.) in dry DCM under an inert nitrogen atmosphere, cool the flask to 0 °C using an ice bath.

-

Silylation: Add a mixture of TMSCl (3.5 eq.) and Et₃N (3.5 eq.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour. This step generates the bis(trimethylsilyl) phosphonite in situ.

-

Michael Addition: Add the desired Michael acceptor (1.1 eq.) to the reaction mixture at 0 °C. Stir for an additional 30 minutes at this temperature.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).

-

Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired unsymmetrical di-substituted phosphinic acid.

Enzymatic methods offer a green and mild alternative for C-P bond formation. Novozym 435, an immobilized lipase, has been shown to effectively catalyze the phospha-Michael addition.[2]

Materials:

-

β-Nitrostyrene or Benzylidene malononitrile (B47326) (Michael Acceptor, 0.5 mmol)

-

Diphenylphosphine (B32561) oxide (Michael Donor, 0.5 mmol) Note: This serves as a close analogue to demonstrate the protocol, as specific data for phenylphosphinic acid was not available.

-

Novozym 435 (300 U)

-

Ethanol (B145695) (1 mL)

-

Reaction vial

Procedure:

-

Reaction Setup: In a reaction vial, combine the Michael acceptor (0.5 mmol), diphenylphosphine oxide (0.5 mmol), Novozym 435 (300 U), and ethanol (1 mL).

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction for completion using TLC.

-

Workup and Purification: After the reaction is complete, filter off the enzyme catalyst. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) eluent) to afford the final product.[2]

Quantitative Data Summary

The efficiency of the phospha-Michael addition can vary significantly based on the substrates and catalysts employed. While extensive tabulated data specifically for phenylphosphinic acid is sparse in the literature, the following table presents representative yields for the addition of a closely related phosphine (B1218219) oxide to various Michael acceptors, illustrating the reaction's scope.[2]

| Entry | Michael Acceptor (Substrate 1) | Michael Donor (Substrate 2) | Product | Yield (%) |

| 1 | β-Nitrostyrene | Diphenylphosphine oxide | 3a | 92 |

| 2 | 4-Chloro-β-nitrostyrene | Diphenylphosphine oxide | 3f | 94 |

| 3 | 3,4-Dimethoxy-β-nitrostyrene | Diphenylphosphine oxide | 3j | 89 |

| 4 | Benzylidene malononitrile | Diphenylphosphine oxide | 5a | 93 |

| 5 | 2-Chlorobenzylidene malononitrile | Diphenylphosphine oxide | 5b | 90 |

| 6 | 4-Methylbenzylidene malononitrile | Diphenylphosphine oxide | 5d | 91 |

Data sourced from a lipase-catalyzed reaction, demonstrating the general applicability and high yields achievable in phospha-Michael additions.[2]

Applications in Drug Development

The synthesis of phosphinic acid derivatives is a mature and highly significant area of research, primarily due to their applications in drug discovery. The phosphinic acid moiety is a highly effective mimic of the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent inhibitors of metalloproteases and other enzymes.

Key Therapeutic Areas:

-

Enzyme Inhibition: Phosphinic acid-containing molecules can act as transition-state analogue inhibitors for enzymes like angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs).

-

Antitumor Agents: Certain phosphinate esters have been explored for their potential as antitumor agents.

-

Peptidomimetics: The phosphinic core serves as a non-hydrolyzable isostere for dipeptides, which is crucial for developing metabolically stable drug candidates.

The phospha-Michael reaction provides a direct and versatile route to these valuable phosphinic acid derivatives, enabling the synthesis of complex and highly functionalized building blocks for new therapeutic agents.

Conclusion

The Michael addition of phenylphosphinic acid is a robust and highly valuable transformation in modern organic and medicinal chemistry. By understanding the underlying mechanism involving the P(III)/P(V) tautomerism and employing optimized experimental protocols, researchers can efficiently synthesize a diverse array of unsymmetrical phosphinic acids. These products serve as critical building blocks and pharmacophores in the development of novel enzyme inhibitors and other therapeutic agents, underscoring the reaction's continued importance in the field of drug discovery.

References

The Acidity and pKa of Phenylphosphinic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

An authoritative overview of the physicochemical properties, acidity, and experimental determination of the pKa of phenylphosphinic acid, a versatile building block in medicinal chemistry. This guide provides detailed experimental protocols and explores its relevance in drug design, particularly in the development of enzyme inhibitors.

Phenylphosphinic acid, an organophosphorus compound with the formula C₆H₅P(O)(OH)H, is a compound of significant interest in organic synthesis and medicinal chemistry. Its moderate acidity, characterized by its pKa value, is a critical parameter influencing its reactivity, solubility, and biological activity. This technical guide provides a comprehensive analysis of the acidity and pKa of phenylphosphinic acid, alongside detailed experimental methodologies for its determination and an exploration of its application in drug development.

Physicochemical Properties of Phenylphosphinic Acid

A thorough understanding of the physicochemical properties of phenylphosphinic acid is essential for its effective application in research and development. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| pKa | 2.1 (at 17 °C) | [1] |

| Molecular Weight | 142.09 g/mol | |

| Melting Point | 83-85 °C | [2] |

| Boiling Point | 180 °C | [2] |

| Density | 1.376 g/cm³ | [2] |

| Water Solubility | 7.7 g/100 mL (at 25 °C) | [1] |

| Solubility in other solvents | Slightly soluble in DMSO and heated water. | [2] |

| LogP (Octanol/Water Partition Coefficient) | 0.779 (Calculated) | [3] |

Understanding the Acidity and pKa of Phenylphosphinic Acid

The acidity of phenylphosphinic acid stems from the ionizable proton of the phosphinic acid group. The pKa value of 2.1 indicates that it is a moderately strong acid, a property that is crucial for its role in various chemical reactions and its interactions within biological systems.[1] The presence of the electron-withdrawing phenyl group influences the acidity of the P-OH bond, facilitating the dissociation of the proton.

The pKa value is a fundamental parameter in drug design and development. It governs the extent of ionization of a molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the charge state of a drug molecule can influence its ability to cross cell membranes and interact with its biological target.

Experimental Protocols for pKa Determination

Accurate determination of the pKa value is critical for characterizing and utilizing phenylphosphinic acid and its derivatives. Several robust experimental methods are available, each with its own advantages and considerations. Detailed protocols for the most common techniques are provided below.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of an acid. The procedure involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (phenylphosphinic acid) and monitoring the resulting change in pH with a pH meter. The pKa is determined from the inflection point of the titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of phenylphosphinic acid of known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH).

-

Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.

-

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Procedure:

-

Pipette a known volume (e.g., 25 mL) of the phenylphosphinic acid solution into a beaker.

-

Add a sufficient volume of the KCl solution to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly beyond the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point, and the pKa can be determined from the pH at half this volume.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. Phenylphosphinic acid, containing a phenyl chromophore, is amenable to this method.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of phenylphosphinic acid.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of phenylphosphinic acid in a suitable solvent (e.g., methanol (B129727) or water).

-

Measurement of Spectra:

-

For each buffer solution, add a small, constant aliquot of the phenylphosphinic acid stock solution to a cuvette containing the buffer. Ensure the final concentration is within the linear range of the spectrophotometer.

-

Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each solution.

-

Also, record the spectra of the fully protonated form (in a strongly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a strongly basic solution, e.g., 0.1 M NaOH).

-

-

Data Analysis:

-

Select an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by graphical methods.

-

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that can also be used for pKa determination. The method is based on the change in the electrophoretic mobility of the analyte as a function of pH.

Methodology:

-

Preparation of Background Electrolytes (BGEs): Prepare a series of BGEs with different pH values covering the range of interest.

-

Sample Preparation: Dissolve a small amount of phenylphosphinic acid in the BGE. A neutral marker (e.g., mesityl oxide) is often included to determine the electroosmotic flow.

-

CE Analysis:

-

Sequentially rinse the capillary with 0.1 M NaOH, water, and the respective BGE.

-

Inject the sample solution into the capillary.

-

Apply a constant voltage and record the electropherogram.

-

Repeat the analysis for each BGE with a different pH.

-

-

Data Analysis:

-

Calculate the effective mobility of phenylphosphinic acid at each pH using the migration times of the analyte and the neutral marker.

-

Plot the effective mobility against the pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve by fitting the data to an appropriate equation.

-

Role in Drug Development and Experimental Workflows

Phosphinic acids, including phenylphosphinic acid and its derivatives, are valuable structural motifs in drug design. They can act as transition-state analogs for enzymes that process carboxylic acids or phosphates, making them effective enzyme inhibitors.

A notable application is in the development of HIV-1 protease inhibitors. The phosphinic acid moiety can mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by the protease, leading to potent inhibition.

Below is a conceptual workflow for the synthesis of a phosphinic acid-based peptide analog that could act as an HIV-1 protease inhibitor, using phenylphosphinic acid as a starting material.

Caption: Conceptual workflow for synthesizing a phosphinic acid-based HIV-1 protease inhibitor.

Logical Relationship between Physicochemical Properties and Drug Action

The effectiveness of a drug molecule is intrinsically linked to its physicochemical properties, including its acidity. The following diagram illustrates the logical relationship between the pKa of a phenylphosphinic acid-containing drug candidate, its structure, and its function as an enzyme inhibitor.

Caption: Logical flow from pKa and structure to the therapeutic efficacy of a drug.

Conclusion

Phenylphosphinic acid is a valuable reagent with well-defined acidic properties that are fundamental to its application in organic synthesis and drug discovery. The pKa of 2.1 dictates its behavior in solution and its potential for interaction with biological targets. Accurate determination of this parameter is achievable through various robust experimental techniques, including potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. The role of the phosphinic acid moiety as a transition-state isostere has been effectively leveraged in the design of potent enzyme inhibitors, highlighting the importance of understanding the physicochemical properties of such building blocks in the development of new therapeutics. This guide provides the necessary foundational knowledge and practical methodologies for researchers and professionals working with this important compound.

References

Health and safety considerations for handling phenylphosphinic acid

A Technical Guide to the Safe Handling of Phenylphosphinic Acid

Introduction

Phenylphosphinic acid (PPA), also known as benzephosphinic acid, is a chemical intermediate used in various laboratory and industrial applications.[1] Due to its hazardous properties, a thorough understanding of its risk profile and adherence to strict safety protocols are imperative for the protection of personnel and the environment. This guide provides an in-depth overview of the health and safety considerations, emergency procedures, and experimental protocols relevant to the handling of phenylphosphinic acid, specifically for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Phenylphosphinic acid is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are associated with its corrosive nature and acute oral toxicity.[1][2][3][4][5]

Table 1: GHS Hazard Classification for Phenylphosphinic Acid

| Hazard Class | Category | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[1][2][3][4][5][6] |

| Skin Corrosion/Irritation | Category 1B / 1C | Danger | H314: Causes severe skin burns and eye damage[1][2][3][4][5][6] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[1][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | May cause respiratory irritation[1][8] |

In addition to these classifications, phenylphosphinic acid is a solid that can form combustible dust concentrations in the air, which may ignite if dispersed.[1][8]

Toxicological Profile